3-(4-Methyl-4-pentenyl)pyridine
Description
The compound 3-(piperidin-4-ylmethoxy)pyridine and its derivatives are a class of small-molecule inhibitors targeting lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme critical for regulating histone H3 lysine 4 (H3K4) methylation. LSD1 overexpression is linked to aggressive cancers, including acute myeloid leukemia (AML) and breast cancer, making it a therapeutic target . These derivatives exhibit potent inhibitory activity (Ki values as low as 29 nM) and high selectivity (>160-fold) over related monoamine oxidases (MAO-A/B), which are structurally similar flavin-dependent enzymes .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(4-methylpent-4-enyl)pyridine |
InChI |
InChI=1S/C11H15N/c1-10(2)5-3-6-11-7-4-8-12-9-11/h4,7-9H,1,3,5-6H2,2H3 |
InChI Key |
DNBSOGVZLLYEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and SAR Insights
- Cyclopropylamine-Based Inhibitors (e.g., Tranylcypromine Derivatives):
Early LSD1 inhibitors like tranylcypromine (TCP) are irreversible inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor. While effective, they lack selectivity for LSD1 over MAO-A/B, leading to off-target effects . In contrast, 3-(piperidin-4-ylmethoxy)pyridine derivatives are reversible, competitive inhibitors that bind to the substrate pocket rather than FAD, enhancing selectivity .- Key SAR Findings:
- The piperidin-4-ylmethyl group is critical for potency. Replacing cyclopropylamine with this group improved LSD1 selectivity by >1,500-fold compared to TCP derivatives .
- Para-substituted phenyl groups (e.g., -CF₃, -Me, -OCF₃) at the R6 position enhance binding affinity via hydrophobic interactions with residues like Phe538 and Met332 .
Pyridine rings facilitate electrostatic interactions with FAD and Tyr761, contributing to sub-micromolar activity .
- Unlike 3-(piperidin-4-ylmethoxy)pyridine derivatives, DOT1L inhibitors act on H3K79 methylation and lack cross-reactivity with LSD1 .
2.2 Enzymatic Selectivity and Cellular Activity
Selectivity Over MAO-A/B:
- Cellular Efficacy: 3-(Piperidin-4-ylmethoxy)pyridine derivatives increase H3K4me2 levels in MV4-11 leukemia cells (EC₅₀ = 280 nM) without affecting H3K4me3 or other histone marks, confirming target specificity . They inhibit proliferation of MLL-rearranged AML cells (EC₅₀ = 0.28–8.6 µM) with minimal toxicity to normal fibroblasts, unlike TCP derivatives, which show broader cytotoxicity .
2.3 Comparison with Other Reversible Inhibitors
Triazole-Dithiocarbamate Derivatives:
These LSD1 inhibitors (e.g., compound 4j ) show similar potency (IC₅₀ = 0.5 µM) but lower selectivity for LSD1 over MAO-A/B compared to 3-(piperidin-4-ylmethoxy)pyridine derivatives .Peptide-Based Inhibitors (e.g., Corin): Peptides mimicking the H3K4 tail (e.g., SNAIL1/2) bind LSD1/CoREST with high affinity but lack cell permeability, limiting their utility in vivo .
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